N-Ethyl-4-iodo-2-isopropoxybenzamide
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Overview
Description
N-Ethyl-4-iodo-2-isopropoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group, an iodine atom, and an isopropoxy group attached to a benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-iodo-2-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a benzene derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine.
Acylation: Acylation of the amine to form the benzamide core.
Substitution: Introduction of the iodine atom via halogenation.
Etherification: Introduction of the isopropoxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzamide core or other substituents.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups.
Etherification: The isopropoxy group can be modified through etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like iodine (I2) and a suitable base (e.g., sodium hydroxide, NaOH) are used.
Etherification: Alcohols and alkyl halides are common reagents for etherification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
N-Ethyl-4-iodo-2-isopropoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-iodo-2-isopropoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-bromo-2-isopropoxybenzamide: Similar structure but with a bromine atom instead of an iodine atom.
N-Ethyl-4-iodo-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
N-Ethyl-4-iodo-2-isopropoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the ethyl group, iodine atom, and isopropoxy group imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-ethyl-4-iodo-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-4-14-12(15)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNKNXOPZAVQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)I)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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